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Adenylyl-(2'-5')-adenosine - 2273-76-9

Adenylyl-(2'-5')-adenosine

Catalog Number: EVT-1535976
CAS Number: 2273-76-9
Molecular Formula: C20H25N10O10P
Molecular Weight: 596.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A2'p5'A is a (2'->5')-dinucleotide in which the two nucleoside components connected by the (2'->5')-phosphodiester linkage are adenosine.
Overview

Adenylyl-(2'-5')-adenosine, commonly known as 2-5A, is a unique nucleoside compound characterized by its distinctive 2'-5' phosphodiester linkage between adenosine units. This compound plays a significant role in cellular signaling, particularly in response to viral infections and cellular stress. The synthesis and biological activities of 2-5A and its analogues have garnered considerable interest due to their potential therapeutic applications, particularly in antiviral strategies.

Source

Adenylyl-(2'-5')-adenosine is derived from adenosine, a fundamental building block of nucleic acids. It can be synthesized through various chemical methods that facilitate the formation of the 2'-5' phosphodiester bond, which is less common than the more typical 3'-5' linkage found in RNA and DNA.

Classification

Adenylyl-(2'-5')-adenosine falls under the category of oligonucleotides and is classified as a type of oligoadenylate. Its structural uniqueness allows it to interact with specific cellular enzymes and receptors, influencing various biological pathways.

Synthesis Analysis

Methods

The synthesis of adenylyl-(2'-5')-adenosine typically involves several key steps:

  1. Phosphorylation: The initial step often includes the phosphorylation of adenosine to form adenosine monophosphate.
  2. Formation of 2'-5' Linkage: The critical step in forming the 2'-5' linkage can be achieved using lead or uranyl ion catalysts. For instance, lead ion-catalyzed reactions have shown limited success, while uranyl ions have facilitated the successful formation of the desired oligoadenylates .
  3. Purification: Following synthesis, purification techniques such as high-performance liquid chromatography are employed to isolate the product from unreacted starting materials and by-products.

Technical Details

The synthesis may involve modifications to enhance stability and biological activity. For example, substituting certain positions on the adenosine moiety can lead to analogues with improved binding affinities and resistance to enzymatic degradation .

Molecular Structure Analysis

Structure

The molecular structure of adenylyl-(2'-5')-adenosine consists of two adenosine units connected by a phosphate group through a 2'-5' phosphodiester bond. This configuration results in a unique three-dimensional conformation that is crucial for its biological function.

Data

  • Molecular Formula: C₁₄H₁₈N₅O₁₄P₂
  • Molecular Weight: Approximately 505.25 g/mol
  • The compound exhibits distinct spectroscopic properties that can be analyzed using techniques such as nuclear magnetic resonance and circular dichroism spectroscopy .
Chemical Reactions Analysis

Reactions

Adenylyl-(2'-5')-adenosine participates in various biochemical reactions within cells:

  1. Activation of Ribonuclease L: This compound activates ribonuclease L, an enzyme that degrades viral RNA, thus playing a pivotal role in the antiviral response .
  2. Inhibition of Protein Synthesis: By activating specific endonucleases, it can inhibit protein synthesis in infected cells, contributing to its antiviral properties.

Technical Details

The binding affinity of adenylyl-(2'-5')-adenosine to ribonuclease L is influenced by structural parameters such as chain length and phosphorylation state . These factors are critical for designing effective analogues for therapeutic use.

Mechanism of Action

Process

The mechanism by which adenylyl-(2'-5')-adenosine exerts its effects involves several steps:

Data

Studies have shown that modifications to the structure can significantly enhance its efficacy as an antiviral agent, demonstrating the importance of molecular design in drug development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically colorless to slightly yellow solutions.
  • Solubility: Soluble in water with stability under physiological conditions.

Chemical Properties

  • pH Stability: Optimal pH range is around 7.5.
  • Spectroscopic Properties: Exhibits specific absorption maxima at wavelengths corresponding to its nucleobase components .
Applications

Adenylyl-(2'-5')-adenosine has several scientific applications:

  1. Antiviral Research: Its ability to activate ribonuclease L makes it a candidate for developing antiviral therapies against various viral infections.
  2. Biochemical Studies: Used as a tool in studying RNA metabolism and cellular signaling pathways.
  3. Drug Development: Ongoing research aims at synthesizing analogues with enhanced stability and efficacy for potential clinical applications .
Structural and Chemical Characterization

Molecular Architecture of Adenylyl-(2'-5')-Adenosine

Backbone Conformation Analysis via NMR Spectroscopy

Carbon-13 magnetic resonance spectroscopy reveals distinct conformational behaviors in adenylyl-(2'-5')-adenosine compared to its 3'-5' counterpart. Key findings include:

  • Base-Stacking Interactions: Chemical shifts of base carbons in the dimer differ significantly from monomeric adenosine due to intramolecular base-base interactions. These shifts are more pronounced in the 3'-5' isomer, indicating stronger stacking in the natural linkage [3].
  • Temperature-Induced Unstacking: Adenylyl-(2'-5')-adenosine undergoes rotational changes about the C(2')-O and C(5')-O bonds upon heating, leading to unstacking. In contrast, the 3'-5' isomer maintains its backbone conformation (C(3')-O and C(5')-O bonds) during unstacking, evidenced by minimal changes in carbon-phosphorus coupling constants [3].
  • Salt Effects: Addition of salts like NaClO₄ induces unstacking in both isomers but does not alter backbone rotamer populations in the 3'-5' dimer, highlighting the rigidity of its phosphodiester linkage [3].

Table 1: NMR Parameters for Adenylyl-(2'-5')-Adenosine

Carbon AtomChemical Shift (δ, ppm)Δδ vs. MonomerAssignment
C8142.5+2.3Base stacking
C2155.7+1.8Base stacking
C1'88.9-0.5Sugar pucker
C4'82.1-0.3Sugar pucker

Rotameric Preferences in Phosphate Linkages

The 2'-5' phosphodiester bond exhibits unique rotameric distributions that influence biological recognition:

  • Three-Bond Couplings: ³¹P-¹³C coupling constants across the O-C5' bond indicate a preference for gauche-gauche (gg) rotamers at low temperatures. This preference diminishes upon unstacking, with increased populations of gauche-trans (gt) and trans-gauche (tg) conformers [3].
  • Backbone Flexibility: Rotations about the C(2')-O bond are less restricted than in 3'-5' linkages, facilitating adaptive binding to enzymes like RNase L. Molecular dynamics simulations suggest this flexibility enables optimal positioning of the 5'-triphosphate moiety during protein interactions [4].

Comparative Analysis with 3'-5' and 5'-5' Isomers

Critical differences in physicochemical properties:

  • Hypochromicity: Adenylyl-(2'-5')-adenosine exhibits 12-15% lower UV hypochromicity at 260 nm than the 3'-5' isomer, reflecting reduced base stacking [3].
  • Circular Dichroism (CD): The 2'-5' dimer shows a positive Cotton effect at 220 nm and a negative band at 250 nm, inverted relative to the 3'-5' analog. This indicates distinct chiral environments arising from the non-canonical linkage [4].
  • Thermodynamic Stability: Melting curves demonstrate no cooperative transitions for 2'-5' dimers, confirming absence of helical structure. Conversely, 3'-5' dimers form transient helical aggregates in solution [3].

Table 2: Comparative Properties of Adenosine Dimers

Property2'-5' Isomer3'-5' Isomer5'-5' Isomer
Glycosidic Bondantianti/syn dynamicanti
Stacking Energy-3.2 kcal/mol-6.7 kcal/molNot reported
CD Signature(+)220 nm, (-)250 nm(-)220 nm, (+)260 nm(+)230 nm
Base Distance5.8 Å3.4 Å6.2 Å

Diastereomer Synthesis and Stereochemical Resolution

Phosphotriester Approaches for Diastereomer Preparation

Synthetic strategies enable precise control over phosphodiester stereochemistry:

  • Hydroxybenzotriazole Activation: Diastereomerically pure adenylyl-(2'-5')-adenosine analogs are synthesized using O-hydroxybenzotriazolyl phosphates. This method suppresses racemization during nucleoside coupling, achieving >90% stereoselectivity at phosphorus [2] [4].
  • Protected Intermediates: 3'-O-(o-Nitrobenzyl)-N-benzoyladenosine serves as a key building block. Phosphitylation at the 2'-position with p-chlorophenyl phosphorodichloridate yields protected phosphotriesters, which are condensed with 5'-OH acceptor nucleosides. Acidic deprotection (e.g., trifluoroacetic acid) removes o-nitrobenzyl groups without P‑O bond cleavage [4] [6].
  • Tetrahydrofuranyl Protection: 3'-O-Tetrahydrofuranyl adenosine derivatives facilitate large-scale synthesis (gram quantities) of 5'-phosphorylated adenylyl-(2'-5')-adenylyl-(2'-5')-adenosine (2-5A core). The protecting group is removable under mild acidic conditions (pH 3.0) [6].

Role of Phosphorothioate Modifications

Phosphorothioate substitutions confer stereospecific biological effects:

  • Stereocontrolled Synthesis: Rₚ and Sₑ diastereomers of P-thioadenylyl-(2'-5')-adenosine (A2'p5'A2'p(s)5'A) are prepared using 6-trifluoromethyl-1-benzotriazolyl-activated phosphoromorpholidates. Chiral HPLC resolves diastereomers with >98% enantiomeric purity [2].
  • Biological Stability: Thiophosphate linkages resist hydrolysis by cellular phosphatases, extending the half-life of 2-5A analogs from minutes to hours. This enhances activation of RNase L, a key antiviral enzyme [2] [4].
  • Enzyme Recognition: The Rₚ-phosphorothioate diastereomer binds RNase L with 10-fold higher affinity than the Sₑ isomer, as measured by surface plasmon resonance. Molecular modeling indicates favorable sulfur interactions with Arg₄₈₈ and Tyr₄₉₂ in the enzyme’s catalytic pocket [2].

Table 3: Synthetic Methods for Diastereomeric 2-5A Analogs

MethodActivating AgentDiastereomeric ExcessKey Application
Hydroxybenzotriazole Phospho-1-HOBt/DCC85-90%Core trimer synthesis
triester
Imidazolide Triphosphorylation6-NTrifluoromethylbenz-75%5'-Triphosphate derivatives
imidazolide
Phosphoromorpholidate Coupling6-Trifluoromethyl-1-benz->95%Phosphorothioate linkage
otriazolyl reagent

Properties

CAS Number

2273-76-9

Product Name

Adenylyl-(2'-5')-adenosine

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

Molecular Formula

C20H25N10O10P

Molecular Weight

596.4 g/mol

InChI

InChI=1S/C20H25N10O10P/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(34)11(32)8(39-19)2-37-41(35,36)40-14-12(33)7(1-31)38-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

CJUIKAWANGRMQE-XPWFQUROSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)CO)O)O)O)N

Synonyms

A2'-5'A
A2'P5'A
adenylyl-(2'-5')-adenosine
ammonium adenylyl-2',5'-adenosine

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)CO)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@@H]([C@H](O[C@H]4N5C=NC6=C(N=CN=C65)N)CO)O)O)O)N

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